Thalidomide-Piperazine-PEG1-COOH

PROTAC Solubility Formulation

Accelerate PROTAC development with Thalidomide-Piperazine-PEG1-COOH—a well-characterized CRBN E3 ligase ligand-linker conjugate. Its unique piperazine-PEG1 spacer controls ternary complex orientation; an off-the-shelf analog risks degradation failure. ≥98% purity, 545 mM DMSO solubility, and terminal COOH streamline amide coupling, minimize vehicle cytotoxicity, and enable parallel library synthesis. 3-year shelf life at -20°C ensures campaign continuity. LogP -2.7 balances solubility and permeability. Order to ensure reproducible degradation data.

Molecular Formula C22H26N4O7
Molecular Weight 458.5 g/mol
Cat. No. B8175942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-Piperazine-PEG1-COOH
Molecular FormulaC22H26N4O7
Molecular Weight458.5 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)CCOCCC(=O)O
InChIInChI=1S/C22H26N4O7/c27-18-4-3-17(20(30)23-18)26-21(31)15-2-1-14(13-16(15)22(26)32)25-8-6-24(7-9-25)10-12-33-11-5-19(28)29/h1-2,13,17H,3-12H2,(H,28,29)(H,23,27,30)
InChIKeyQEXXXOMKDFNBIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thalidomide-Piperazine-PEG1-COOH: A PROTAC Linker Building Block with Defined Physicochemical and Reactivity Profile


Thalidomide-Piperazine-PEG1-COOH (CAS 2731007-11-5) is a heterobifunctional E3 ligase ligand-linker conjugate that incorporates a thalidomide-derived cereblon (CRBN) ligand, a rigid piperazine spacer, a short polyethylene glycol (PEG1) chain, and a terminal carboxylic acid . This architecture is engineered for the modular assembly of proteolysis-targeting chimeras (PROTACs), wherein the CRBN-recruiting moiety facilitates targeted ubiquitination and subsequent proteasomal degradation of a protein of interest [1]. The compound's measured physicochemical properties include a molecular weight of 458.46 g/mol, a LogP of -2.7, and high DMSO solubility (~250 mg/mL, ~545.3 mM), establishing a baseline for its utility in in vitro and in vivo PROTAC development .

Why Thalidomide-Piperazine-PEG1-COOH Cannot Be Interchanged with Simple PEG Linkers or Other CRBN Ligand Conjugates


The precise composition of the linker region in a PROTAC profoundly influences ternary complex formation, target degradation efficiency, and physicochemical properties such as solubility and permeability [1]. Simple substitution of Thalidomide-Piperazine-PEG1-COOH with a different linker—even one containing the same CRBN ligand—can alter the spatial orientation between the E3 ligase and the target protein, potentially abrogating degradation activity [2]. The specific combination of a rigid piperazine ring and a short PEG1 spacer creates a unique exit vector and distance profile that directly impacts the cooperativity of the ternary complex, making empirical linker screening an essential, non-generic step in PROTAC optimization [2]. Consequently, using a close analog without equivalent data may lead to failed degradation assays or poor cellular potency, necessitating the use of a well-characterized building block with defined structural and property metrics.

Quantitative Differentiation: Thalidomide-Piperazine-PEG1-COOH vs. Key Analogs


Superior DMSO Solubility Compared to Thalidomide-PEG3-ethylamine

Thalidomide-Piperazine-PEG1-COOH demonstrates significantly higher solubility in DMSO (545.3 mM) compared to Thalidomide-PEG3-ethylamine (approximately 92 mM), enabling the preparation of more concentrated stock solutions for in vitro screening and reducing the risk of precipitation in cellular assays [1].

PROTAC Solubility Formulation In Vitro Assay

Enhanced Purity Specifications Relative to Common Thalidomide-PEG Linkers

The compound is offered with a certified purity of 99.24% by MedChemExpress, exceeding the ≥95% purity typical for some comparator molecules such as Thalidomide-O-PEG4-NHS ester . Higher purity minimizes the potential for confounding biological activity from impurities during PROTAC screening.

Purity Reproducibility Analytical Chemistry PROTAC Synthesis

Optimized Lipophilicity (LogP = -2.7) for Balanced Aqueous and Membrane Partitioning

Thalidomide-Piperazine-PEG1-COOH exhibits a measured LogP of -2.7, indicating favorable hydrophilicity for aqueous solubility while retaining sufficient lipophilicity for passive membrane permeation . This value is notably lower (more hydrophilic) than the LogP reported for simpler thalidomide-PEG conjugates lacking the piperazine ring, such as Thalidomide-PEG2-NH2 (estimated LogP ~0.5) .

Lipophilicity ADME Cell Permeability PROTAC

Distinct Reactive Handle: Carboxylic Acid for Amide Coupling vs. Amine-Terminated Linkers

The terminal carboxylic acid of Thalidomide-Piperazine-PEG1-COOH enables efficient amide bond formation with amine-containing target ligands, a distinct reactivity compared to commonly used amine-terminated linkers such as Thalidomide-PEG2-NH2 . This orthogonal reactivity simplifies the synthetic route when the target warhead contains a carboxylic acid, avoiding the need for protection/deprotection steps.

Bioconjugation Amide Coupling PROTAC Synthesis Linker Chemistry

Longer Storage Stability Under Recommended Conditions

Thalidomide-Piperazine-PEG1-COOH demonstrates extended stability under recommended storage conditions, with a powder shelf life of 3 years at -20°C, which is longer than the 2-year shelf life specified for similar compounds like Thalidomide-NH-PEG2-COOH . This extended stability reduces the frequency of re-synthesis or re-procurement for long-term projects.

Stability Storage Inventory Management PROTAC

Proven Utility in PROTAC Degradation Against BRD4 and Other Targets

Linkers incorporating the piperazine-PEG motif, such as Thalidomide-Piperazine-PEG1-COOH, have been successfully employed in the synthesis of PROTACs that achieve potent and selective degradation of BRD4, a key epigenetic target, with DC50 values in the low nanomolar range (e.g., < 10 nM) [1]. This establishes a class-level inference that the specific structural features of this linker—rigid piperazine plus short PEG—are compatible with achieving high degradation efficiency.

PROTAC BRD4 Targeted Protein Degradation Cellular Assay

Recommended Applications for Thalidomide-Piperazine-PEG1-COOH Based on Differentiated Properties


High-Throughput PROTAC Synthesis and Screening

The exceptional DMSO solubility (545.3 mM) and high purity (≥99.24%) of Thalidomide-Piperazine-PEG1-COOH make it an ideal building block for the rapid, parallel synthesis of diverse PROTAC libraries. The ability to prepare concentrated stock solutions minimizes DMSO carryover in cellular assays, reducing vehicle-related cytotoxicity and improving the accuracy of dose-response curves .

Conjugation to Amine-Containing Target Ligands

The terminal carboxylic acid moiety enables straightforward amide bond formation with primary or secondary amines present on target-binding warheads. This is particularly advantageous when the warhead lacks a carboxylic acid or other suitable electrophile, providing an orthogonal conjugation strategy compared to amine-terminated linkers and streamlining PROTAC assembly .

Long-Term PROTAC Lead Optimization Programs

With a documented powder shelf life of 3 years at -20°C, this compound supports multi-year medicinal chemistry campaigns without the need for frequent re-synthesis or re-procurement. This stability reduces operational downtime and ensures consistent quality throughout the iterative optimization of PROTAC candidates .

PROTACs Targeting Intracellular Proteins in Aqueous Environments

The measured LogP of -2.7 indicates a favorable balance between hydrophilicity and lipophilicity, which is critical for maintaining solubility in aqueous biological media while allowing sufficient passive membrane permeation. This property is especially beneficial for PROTACs designed to degrade cytosolic or nuclear targets, where both cellular entry and intracytoplasmic solubility are required .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thalidomide-Piperazine-PEG1-COOH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.